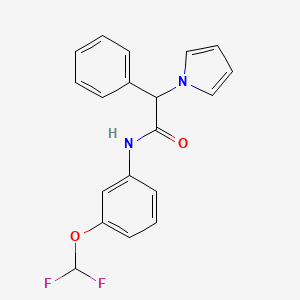

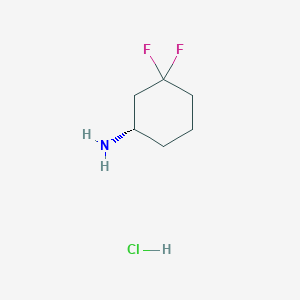

![molecular formula C27H31NO5 B2883747 4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate CAS No. 1321987-80-7](/img/structure/B2883747.png)

4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adamantane is a common structural unit of many organic compounds of both synthetic and natural origin . It’s often used in the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis Analysis

Adamantane derivatives can be synthesized through various methods. For example, a one-stage method for the preparation of 1-[isocyanato(phenyl)methyl]adamantane and 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane has been described . The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be complex, with various substituents attached to the adamantane core. For example, 1-[isocyanato(phenyl)methyl]adamantane contains a phenylmethylene fragment located between the adamantane fragment and the isocyanate group .Chemical Reactions Analysis

The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely depending on their structure. For example, the introduction of methyl substituents in the nodal positions of adamantane made it possible to reduce the melting temperatures of certain ureas .Applications De Recherche Scientifique

Inhibition of Soluble Epoxide Hydrolase

4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate: has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the arachidonic acid metabolic pathway . sEH inhibitors have therapeutic potential in the treatment of hypertension, inflammation, and pain. The adamantane moiety in the compound’s structure may contribute to its lipophilic properties, enhancing its interaction with the enzyme’s active site.

Antibacterial Activity

Compounds containing the adamantane structure have shown promising antibacterial activities . The trimethoxybenzoate group attached to the phenyl ring could potentially enhance this activity by increasing the compound’s ability to penetrate bacterial cell walls. This makes it a candidate for further research as a novel antibacterial agent.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis . Its adamantane core can be functionalized to produce a variety of derivatives, which can then be utilized in the synthesis of more complex molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals.

Material Science

Adamantane derivatives are known for their thermal stability and resistance to chemical wear, making them suitable for use in material science applications . The compound could be used to create new polymers with enhanced durability for industrial use.

Catalysis

The unique structure of adamantane derivatives allows them to act as ligands in catalytic processes . They can stabilize transition states and increase the efficiency of reactions, which is valuable in industrial chemistry for the production of fine chemicals.

Neuroprotective Agents

Adamantane derivatives have been explored for their neuroprotective properties . They may protect nerve cells from damage caused by neurodegenerative diseases such as Alzheimer’s. The compound’s ability to cross the blood-brain barrier due to its lipophilicity makes it a compound of interest in this field.

Orientations Futures

Propriétés

IUPAC Name |

[4-(1-adamantyliminomethyl)phenyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO5/c1-30-23-11-21(12-24(31-2)25(23)32-3)26(29)33-22-6-4-17(5-7-22)16-28-27-13-18-8-19(14-27)10-20(9-18)15-27/h4-7,11-12,16,18-20H,8-10,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRGZDBWGCAUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2883666.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)

![3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883671.png)

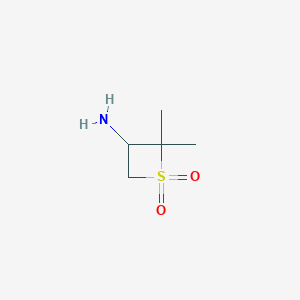

![{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2883676.png)

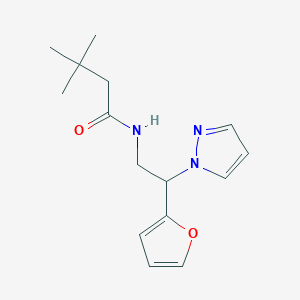

![Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2883680.png)

![N-[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2883682.png)

![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-propylacetamide](/img/structure/B2883683.png)